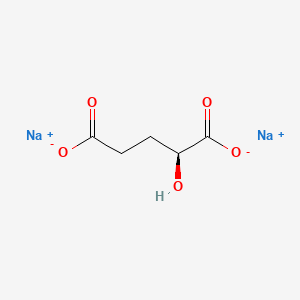
Sodium (S)-2-hydroxypentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2-hydroxypentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C5H6Na2O5 and its molecular weight is 192.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds like fosfomycin have been found to target the enzyme udp-n-acetylglucosamine enolpyruvyl transferase (mura), rendering it inactive .
Mode of Action
For instance, Fosfomycin binds covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive .
Biochemical Pathways
It’s worth noting that related compounds like fosfomycin are known to affect bacterial cell wall synthesis .
Pharmacokinetics
It’s important to note that the choice of a particular salt formulation can impact these properties, potentially affecting the compound’s bioavailability .
Result of Action
Based on related compounds, it can be inferred that the compound may have bactericidal effects, as seen with fosfomycin .
Action Environment
For example, at very low or high pH, different protonated or deprotonated forms of a compound may predominate, potentially influencing its action .
生物活性
Sodium (S)-2-hydroxypentanedioate, commonly referred to as (S)-2-hydroxyglutarate (2-HG), is a dicarboxylic acid derivative with significant biological activity. This compound has garnered attention for its role in various metabolic pathways and its potential implications in disease mechanisms, particularly in cancer and metabolic disorders. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a hydroxyl group at the second carbon position of the pentanedioate chain. Its chemical formula is C5H7O5Na, and it exists in two enantiomeric forms: (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate. The stereochemistry of this compound is crucial as it influences its biological activity and interactions with various enzymes.
Metabolic Intermediate
(S)-2-hydroxyglutarate serves as a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. It is produced from α-ketoglutarate through the action of isocitrate dehydrogenase, particularly in instances of mutations that lead to neomorphic activity. This conversion plays a critical role in cellular respiration and energy production.
Enzymatic Inhibition
Research has shown that both enantiomers of 2-hydroxyglutarate can inhibit α-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes including histone demethylation. This inhibition can lead to alterations in gene expression and epigenetic regulation, thereby impacting cellular signaling pathways associated with oncogenesis.
Case Studies
- Nephroprotective Effects : A study by Torres-González et al. demonstrated that (S)-2HG exhibited a dose-dependent nephroprotective effect in Wistar rats subjected to renal ischemia-reperfusion injury. The treatment resulted in significant reductions in biomarkers such as blood urea nitrogen (BUN) and creatinine levels, suggesting its potential utility in protecting renal function during ischemic events .
- Cancer Biology : The accumulation of (S)-2HG has been implicated in gliomas, where it acts as an oncometabolite. Its elevated levels can inhibit key enzymes that regulate cellular metabolism and gene expression, contributing to tumorigenesis .
- Hepatoprotective Effects : Another study indicated that oral administration of (S)-2HG could protect against liver injury induced by ischemia-reperfusion, further supporting its role in modulating hypoxia-inducible factor (HIF) pathways .
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| Sodium (R)-2-hydroxypentanedioate | Enantiomer with similar properties | Different biological activities compared to (S)-2HG |
| Sodium 2-oxoglutarate | Related compound involved in TCA cycle | Lacks hydroxyl group present in 2-hydroxy |
| Diethyl (2R)-2-hydroxypentanedioate | Stereoisomer with distinct biological activity | Specific stereochemistry affects interactions |
Applications
This compound has diverse applications across multiple fields:
- Biochemistry : Used as a chiral building block for synthesizing complex organic molecules.
- Medicine : Investigated for potential therapeutic roles in metabolic disorders and cancer treatment.
- Industry : Employed in producing biodegradable polymers due to its environmentally friendly properties.
属性
IUPAC Name |
disodium;(2S)-2-hydroxypentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-QTNFYWBSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














